4-tert-Butyl-2,6-di(propan-2-yl)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,6-di(propan-2-yl)aniline typically involves the alkylation of aniline with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the halide by the aniline .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2,6-di(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-tert-Butyl-2,6-di(propan-2-yl)aniline has a wide range of applications in scientific research:
Biology: The compound is employed in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of plastics, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2,6-di(propan-2-yl)aniline involves its interaction with various molecular targets and pathways. For instance, it can form complexes with metal ions, which can then participate in catalytic cycles. The compound’s aromatic nature allows it to engage in π-π interactions and hydrogen bonding, influencing its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2,6-Diethylaniline: Similar in structure but with ethyl groups instead of isopropyl groups.
2,6-Dimethylaniline: Contains methyl groups instead of isopropyl groups.
4-tert-Butylaniline: Similar but lacks the isopropyl groups at the 2 and 6 positions
Uniqueness
4-tert-Butyl-2,6-di(propan-2-yl)aniline is unique due to its bulky isopropyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and catalysts .
Properties
IUPAC Name |
4-tert-butyl-2,6-di(propan-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N/c1-10(2)13-8-12(16(5,6)7)9-14(11(3)4)15(13)17/h8-11H,17H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBQVCDVWOKOMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547976 |
Source
|
Record name | 4-tert-Butyl-2,6-di(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143783-78-2 |
Source
|
Record name | 4-tert-Butyl-2,6-di(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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